molecular formula C5H5FN2O B15056483 2-Amino-5-fluoropyridin-4-ol

2-Amino-5-fluoropyridin-4-ol

Cat. No.: B15056483
M. Wt: 128.10 g/mol
InChI Key: QTRPJHFXQUNXDG-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropyridin-4-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-aminopyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor® for the fluorination of substituted pyridines .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including nitration, reduction, diazotization, and fluorination, followed by purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoropyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, amines, and N-oxides, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoropyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyridine
  • 2-Amino-5-bromopyridine
  • 2-Amino-5-iodopyridine

Uniqueness

Compared to its halogenated analogs, 2-Amino-5-fluoropyridin-4-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

2-amino-5-fluoro-1H-pyridin-4-one

InChI

InChI=1S/C5H5FN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)

InChI Key

QTRPJHFXQUNXDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)F)N

Origin of Product

United States

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